6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine
Description
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine (CAS: 1398048-78-6) is a heterocyclic compound featuring a pyridine core linked to an oxazole ring via a three-carbon propyl chain. Its molecular formula is C₁₁H₁₃N₃O (MW: 203.24), with a purity of 97% in commercial batches . The compound is stored under inert, dark conditions due to its sensitivity . Key functional groups include the pyridine’s aromatic amine and the oxazole’s nitrogen-oxygen heterocycle, which may confer biological activity or binding affinity. While its boiling point remains undocumented, its synthesis and handling require precautions due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
Propriétés
IUPAC Name |
6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9-4-5-10(14-8-9)2-1-3-11-13-6-7-15-11/h4-8H,1-3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZVQXNTALLHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCCC2=NC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with a suitable oxazole derivative under controlled conditions. One common method involves the use of a propyl linker to connect the oxazole and pyridine rings. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Formation of oxazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds similar to 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine exhibit anticancer properties. For instance, studies on oxazole derivatives have shown selective cytotoxicity against specific cancer cell lines, such as MDA-MB-453, which is a model for luminal androgen receptor-positive breast cancer. The structure-activity relationship (SAR) analysis suggests that the inclusion of a pyridine moiety enhances potency and selectivity .
Table 1: Cytotoxicity of Oxazole Derivatives
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| 1 | 60 | MDA-MB-453 |
| 2 | 11 | MDA-MB-453 |
| 3 | <100 | Various |
Neuroprotective Effects
Another significant application is in neuroprotection. Studies on oxazole-based compounds have revealed their potential as inhibitors of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. These compounds demonstrated the ability to reduce α-synuclein dimerization, a critical factor in the pathology of Parkinson's .
Case Study: Neuroprotective Activity
In vivo studies using mouse models showed that these oxazole derivatives could restore motor function and reduce neuroinflammation, highlighting their therapeutic potential in treating neurodegenerative disorders .
Synthesis and Structure Optimization
The synthesis of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine involves strategic modifications to enhance biological activity. For example, variations in the side chains and the incorporation of different heterocycles have been explored to optimize pharmacological profiles .
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Replacement of pyridine with pyrimidine | Increased potency |
| Addition of alkyl groups | Improved lipophilicity |
Antibacterial Applications
Recent studies have also investigated the antibacterial properties of oxazole derivatives. A series of compounds were synthesized and tested against various bacterial strains, showing promising results against resistant strains .
Table 3: Antibacterial Activity
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| A | 32 μg/mL |
| B | 16 μg/mL |
| C | <8 μg/mL |
Mécanisme D'action
The mechanism of action of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Notes
- Handling : Use PPE due to skin/eye irritation risks (H315/H319). Avoid ingestion (H302) .
- Synthesis: No detailed protocol is published, but commercial availability reduces synthetic burden .
- Applications : Structural similarity to inhibitors suggests utility in medicinal chemistry or agrochemical research. Further studies are needed to confirm bioactivity.
Activité Biologique
6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological activity, focusing on cytotoxicity, enzyme inhibition, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a propyl group linked to an oxazole moiety. The presence of these heterocycles is significant as they often enhance biological activity through various mechanisms.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of 6-(3-(oxazol-2-yl)propyl)pyridin-3-amine against various cancer cell lines. The compound demonstrated notable antiproliferative activity, with reported GI50 values indicating effective growth inhibition:
| Cell Line | GI50 (μM) |
|---|---|
| MDA-MB-453 | 11 |
| HT29 | 58.4 |
| L929 | >100 |
In a comparative study, the compound's potency was found to be comparable to established chemotherapeutics like cisplatin and fluorouracil, suggesting its potential as an anticancer agent .
The mechanism by which 6-(3-(oxazol-2-yl)propyl)pyridin-3-amine exerts its cytotoxic effects appears to involve apoptosis induction and inhibition of critical cellular pathways. In vitro assays indicated that the compound promotes pro-apoptotic activity, with significant apoptosis observed in treated cancer cells compared to controls .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the oxazole and pyridine rings can significantly impact biological activity. For instance:
- Oxazole Substituents : Variations in the substituents on the oxazole ring were shown to enhance potency against specific cancer cell lines.
| Compound Variant | Activity | Notes |
|---|---|---|
| 6-(2-Oxazolyl) | Moderate | Less potent than 6-(3-Oxazolyl) |
| 6-(4-Oxazolyl) | Low | Diminished efficacy in cytotoxic assays |
These findings suggest that the position and nature of substituents are crucial for optimizing therapeutic efficacy .
Enzyme Inhibition
Beyond cytotoxicity, the compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has been identified as a potent inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme implicated in tumor growth regulation. The compound exhibited an apparent value of 0.1 nM, indicating strong binding affinity .
Impact on Prostaglandin Levels
In vivo studies demonstrated that administration of the compound resulted in a significant increase in prostaglandin levels in various tissues, which is hypothesized to contribute to its therapeutic effects by modulating inflammatory pathways associated with cancer .
Case Studies
- Mouse Model Studies : In a murine model of colorectal cancer, treatment with 6-(3-(oxazol-2-yl)propyl)pyridin-3-amine led to enhanced recovery rates post-bone marrow transplantation and reduced tumor burden compared to controls .
- Comparative Efficacy : A comparative study highlighted that while traditional chemotherapeutics often exhibit high toxicity towards healthy cells, this compound demonstrated a favorable selectivity index, indicating lower toxicity to normal human dermal fibroblasts (NHDFs) compared to cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine, and how can reaction efficiency be optimized?
- Methodology : A copper(I)-catalyzed coupling reaction is commonly used to link pyridine and oxazole moieties. For example, analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are synthesized using copper(I) bromide, cesium carbonate, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Optimize yields by adjusting catalyst loading (e.g., 5–10 mol% CuBr) and reaction time.
- Data Contradiction : Lower yields (<20%) may arise from incomplete deprotonation of the amine; pre-activation with a strong base (e.g., NaH) can mitigate this .
Q. How can structural characterization of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine be performed to confirm regiochemistry?
- Methodology : Use and NMR to identify proton environments. For instance, pyridine protons typically resonate at δ 8.8–7.3 ppm, while oxazole protons appear as singlets near δ 8.0 ppm. - COSY and HMBC spectra resolve connectivity between the propyl linker and heterocycles .
- Validation : Compare with spectral data of structurally similar compounds (e.g., 3-Chloro-N-propyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, δ 8.86 ppm for pyridine protons) .
Q. What analytical techniques are suitable for purity assessment and impurity profiling?
- Methodology : Employ reverse-phase HPLC with a C18 column (e.g., 90:10 water/acetonitrile gradient) and UV detection at 254 nm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., ESI+ m/z calculated for CHNO: 218.1168) .
Advanced Research Questions
Q. How can computational docking studies predict the interaction of 6-(3-(Oxazol-2-yl)propyl)pyridin-3-amine with kinase targets?
- Methodology : Use Schrödinger Suite or AutoDock Vina to model binding modes. For example, oxazole-containing ligands (e.g., triazolopyridazines) exhibit hydrogen bonding with kinase hinge regions. Validate predictions via site-directed mutagenesis or SPR binding assays .
- Data Interpretation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC values to refine force field parameters .
Q. What strategies can resolve contradictions in SAR data when modifying the propyl linker?
- Methodology : Synthesize analogs with varied linker lengths (e.g., ethyl vs. butyl) and assess activity against a panel of kinases. For example, replacing propyl with a rigid cyclopropyl group in related compounds improved selectivity for p38 MAP kinase by 10-fold .
- Troubleshooting : Conflicting SAR may arise from conformational flexibility; use X-ray crystallography or molecular dynamics simulations to analyze ligand-protein dynamics .
Q. How can reaction mechanisms for copper-catalyzed coupling be elucidated?
- Methodology : Perform -labeling or kinetic isotope effect (KIE) studies to track bond formation. For analogous reactions, isotopic tracing confirmed oxidative addition of Cu(I) to the C–I bond as the rate-limiting step .
Q. What in vitro assays are appropriate for evaluating metabolic stability?
- Methodology : Incubate the compound with human liver microsomes (HLM) and monitor degradation via LC-MS. Use NADPH cofactors to assess CYP450-mediated metabolism. For oxazole derivatives, t values <30 minutes suggest rapid clearance, necessitating structural stabilization (e.g., fluorine substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
